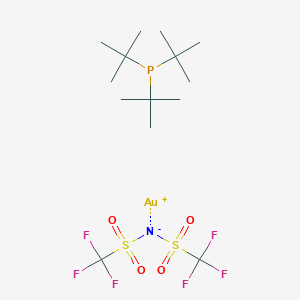
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is a complex compound that combines the properties of gold, phosphane, and bis(trifluoromethylsulfonyl)azanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane typically involves the reaction of gold(I) chloride with tritert-butylphosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of high-purity reagents and controlled reaction conditions is essential to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane can undergo various types of chemical reactions, including:
Oxidation: The gold center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different gold species.
Substitution: Ligand exchange reactions can occur, where the tritert-butylphosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) species, while reduction can produce gold nanoparticles or other gold(I) complexes .
Scientific Research Applications
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+)tritert-butylphosphane involves the interaction of the gold center with various substrates. The gold center can facilitate electron transfer processes, making it an effective catalyst. The bis(trifluoromethylsulfonyl)azanide ligand provides stability to the gold center, while the tritert-butylphosphane ligand can modulate the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane: Similar structure but with triphenylphosphane instead of tritert-butylphosphane.
Bis(trifluoromethylsulfonyl)azanide;gold(1+);triethylphosphane: Another similar compound with triethylphosphane as the ligand.
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which can provide different steric and electronic properties compared to other phosphane ligands. This uniqueness can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C14H27AuF6NO4PS2 |
|---|---|
Molecular Weight |
679.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |
InChI Key |
DFDNDAVKAMVEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















